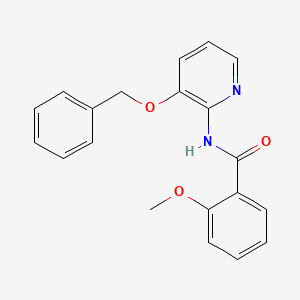
2-methoxy-N-(3-phenylmethoxypyridin-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Neuroleptic Activity
The compound's application in neuroleptic activity has been studied extensively. Benzamides of N,N-disubstituted ethylenediamines, 1-substituted 2-(aminomethyl)pyrrolidines, and 1-substituted 3-aminopyrrolidines were synthesized as potential neuroleptics. These compounds demonstrated inhibitory effects on apomorphine-induced stereotyped behavior in rats, showcasing a clear correlation between structure and activity throughout the series. The study highlighted a compound that was significantly more active than metoclopramide and exhibited high ratios of antistereotypic activity to cataleptogenicity, suggesting its potential as a potent drug with fewer side effects for psychosis treatment (Iwanami et al., 1981).
Analgesic and Anti-inflammatory Properties
Phthaloylimidoalkyl derivatives were explored for their analgesic and anti-inflammatory properties. Specifically, compounds 3a and 3b were synthesized and evaluated using the Carrageenan-induced rat paw assay for anti-inflammatory activity and the Mouse writhing assay for analgesic evaluation. The study concluded that the length of the alkyl chain significantly affects the activity of these compounds in a dose-dependent manner (Okunrobo & Usifoh, 2006).
Dopamine Receptor Antagonism
YM-09151-2, a novel benzamide derivative, was studied for its effects on dopamine metabolism in the striatum of rats. The compound significantly increased the concentrations of dopamine metabolites, suggesting its potential as a selective antagonist of the D2 dopamine receptor. The findings indicate YM-09151-2's potential as a new antipsychotic agent for clinical use (Shibanoki et al., 1989).
Glucokinase Activation in T2DM Treatment
The compound has been identified as a part of the synthesis and screening of novel acetylenyl-containing benzamide derivatives, which act as glucokinase activators for the treatment of type 2 diabetes mellitus (T2DM). These compounds were found to stimulate glucokinase activity and glucose uptake in rat hepatocytes, showcasing their potential as a treatment for T2DM (Park et al., 2014; Park et al., 2015).
Potential Anti-fibrotic Drug
The pharmacokinetics and metabolism of a novel ALK5 inhibitor, which suppresses renal and hepatic fibrosis and also exerts anti-metastatic effects on breast cancer-bearing mice, were studied. The findings suggested that the compound has potential as an effective oral anti-fibrotic drug (Kim et al., 2008).
Direcciones Futuras
The future directions for research on “2-methoxy-N-(3-phenylmethoxypyridin-2-yl)benzamide” could include further exploration of its synthesis, chemical reactions, and potential biological activities. Given the wide range of activities exhibited by benzamides, this compound could be a promising candidate for further study .
Propiedades
IUPAC Name |
2-methoxy-N-(3-phenylmethoxypyridin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-24-17-11-6-5-10-16(17)20(23)22-19-18(12-7-13-21-19)25-14-15-8-3-2-4-9-15/h2-13H,14H2,1H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVHKPLLAWBAIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=C(C=CC=N2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-Methylpyrrolo[2,3-b]pyridin-1-yl)ethanamine;hydrochloride](/img/structure/B2576169.png)
![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(p-tolyl)acetamide](/img/structure/B2576170.png)
![2-([1,1'-Biphenyl]-4-yl)-N-(3-(furan-2-yl)-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2576171.png)
![2-(2,3-Dihydro-1,4-benzodioxin-3-yl)-1-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2576174.png)
![N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2576175.png)
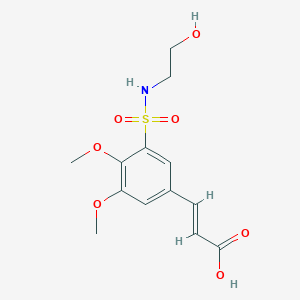
![ethyl 2-(2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2576178.png)
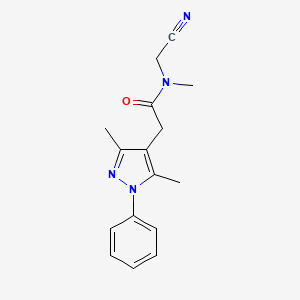

![N-(3-chlorophenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2576183.png)

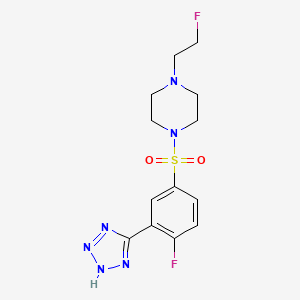
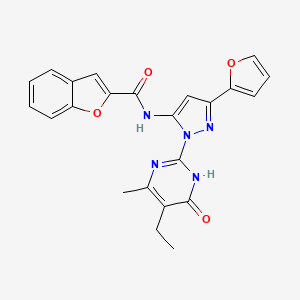
![(2-Benzylsulfanyl-4,5-dihydroimidazol-1-yl)-[3,5-bis(trifluoromethyl)phenyl]methanone](/img/structure/B2576193.png)